3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride
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Overview
Description
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride is a versatile chemical compound with a molecular formula of C8H17ClN2O and a molecular weight of 192.68 g/mol . This compound is known for its high purity, typically at least 95%, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. Amidation can be achieved through catalytic or non-catalytic methods. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic amidation can also be performed under mild conditions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-methylcyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-methylcyclohexane-1-carboxamide hydrochloride
Uniqueness
3-Amino-N-methylcyclohexane-1-carboxamide hydrochloride is unique due to its specific molecular structure and properties, which make it suitable for a wide range of applications. Its high purity and versatility distinguish it from similar compounds, allowing for its use in specialized research and industrial processes.
Properties
Molecular Formula |
C8H17ClN2O |
---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
3-amino-N-methylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H |
InChI Key |
QNXUVKSFQQHRMO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCC(C1)N.Cl |
Origin of Product |
United States |
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